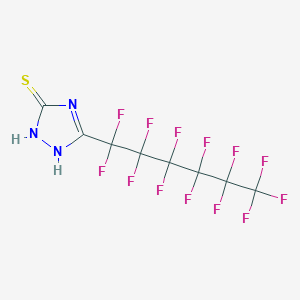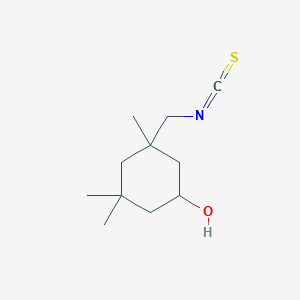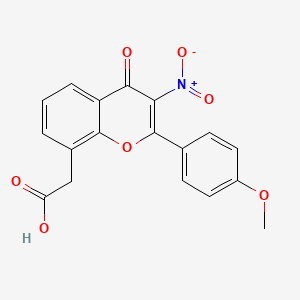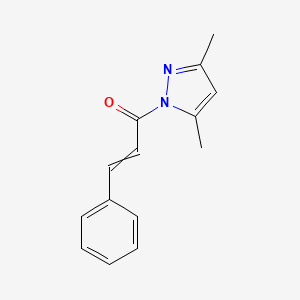![molecular formula C7H10O3 B12570545 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 333364-15-1](/img/structure/B12570545.png)
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one .
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit protein phosphatases, leading to the disruption of cellular immune responses . This inhibition is crucial for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid include:
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge, known for its use in various chemical reactions.
7-Oxabicyclo[4.1.0]heptan-2-one: A derivative formed during the oxidation of cyclohexene.
Uniqueness
What sets 7-Oxabicyclo[410]heptane-2-carboxylic acid apart is its specific structure and the presence of a carboxylic acid group, which imparts unique chemical properties and reactivity
Properties
CAS No. |
333364-15-1 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)4-2-1-3-5-6(4)10-5/h4-6H,1-3H2,(H,8,9) |
InChI Key |
QWNDOKYLUAYAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C1)O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


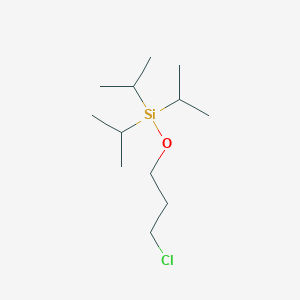
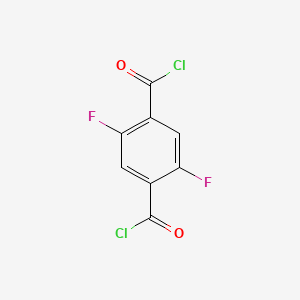



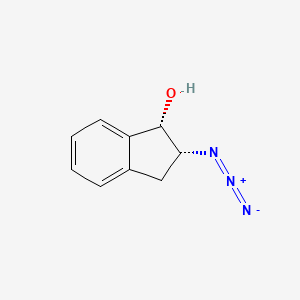
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
